2-(Hexyloxy)benzaldehyde

Physical Chemistry Organic Synthesis Materials Science

2-(Hexyloxy)benzaldehyde, also known as o-Hexyloxybenzaldehyde, is an aromatic aldehyde with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. It is characterized by a benzaldehyde core with a hexyloxy group substituted at the ortho (2-) position.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 7162-59-6
Cat. No. B1295388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hexyloxy)benzaldehyde
CAS7162-59-6
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C=O
InChIInChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3
InChIKeyIFOIDROUJIGQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hexyloxy)benzaldehyde (CAS 7162-59-6): A Versatile ortho-Substituted Aldehyde Building Block for Organic Synthesis and Materials Research


2-(Hexyloxy)benzaldehyde, also known as o-Hexyloxybenzaldehyde, is an aromatic aldehyde with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a benzaldehyde core with a hexyloxy group substituted at the ortho (2-) position. This substitution pattern differentiates it from its para (4-) isomer and other alkoxybenzaldehydes, influencing its physical properties, reactivity, and utility as a synthetic intermediate, particularly in the preparation of liquid crystals and advanced materials .

Ortho-substitution pattern supports liquid crystal and metathesis catalyst precursor synthesis
Hexyloxy chain length reported to influence mesophase behavior
Lower boiling point than para-isomer may enable milder purification for thermally sensitive products

Why 2-(Hexyloxy)benzaldehyde Cannot Be Interchanged with Its 4-Isomer or Other Analogs in Precision Applications


The position of the alkoxy substituent on the benzaldehyde ring fundamentally alters the compound's physical properties and synthetic utility. The ortho-substitution in 2-(Hexyloxy)benzaldehyde introduces steric hindrance near the reactive aldehyde group, which can significantly impact reaction kinetics, regioselectivity, and the conformational properties of derived products, unlike its para-substituted counterpart, 4-(Hexyloxy)benzaldehyde . Furthermore, the specific length of the hexyloxy chain (C6) is critical for achieving desired properties in applications like liquid crystal synthesis, where the alkyl chain length directly influences mesophase behavior and thermal stability, making direct substitution with shorter-chain (e.g., methoxy, ethoxy) or longer-chain analogs unreliable .

Ortho vs para substitution alters steric hindrance near the aldehyde group, which may shift reaction kinetics and regioselectivity.
Alkyl chain length (C6) affects mesophase behavior and thermal stability; shorter or longer chains may not reproduce the same liquid crystal properties.
Direct replacement with other alkoxybenzaldehydes can change the conformational profile of derived products and is not recommended without validation.

Quantitative Differentiation of 2-(Hexyloxy)benzaldehyde (7162-59-6) vs. 4-(Hexyloxy)benzaldehyde and In-Class Analogs


Ortho vs. Para Substitution: A Comparative Analysis of Physical Properties for 2-(Hexyloxy)benzaldehyde

The ortho-substitution of the hexyloxy group in 2-(Hexyloxy)benzaldehyde results in a significantly lower boiling point and different density compared to its para-substituted isomer, 4-(Hexyloxy)benzaldehyde. This can be critical for purification processes and predicting behavior in synthetic applications .

Boiling point & density
Data to verify
bp 132–134°C (0.5 mmHg) vs 154–155°C (6 mmHg) for para-isomer; density ~0.99–1.00 g/cm³
Supports milder purification profile screening
Pressure conditions differ; verify for specific process
Physical Chemistry Organic Synthesis Materials Science

Refractive Index Differentiation: A Purity Metric for 2-(Hexyloxy)benzaldehyde

The refractive index of 2-(Hexyloxy)benzaldehyde is a key specification for quality control and is slightly lower than that of its para-isomer, offering a simple optical method for differentiation and purity assessment .

Refractive index
Data to verify
n20/D 1.520–1.531 vs 1.53 for para-isomer
Optical differentiation for isomer identity check
Recommended for procurement quality verification
Analytical Chemistry Quality Control Optical Materials

Synthetic Utility: Ortho- vs. Para-Substitution in Liquid Crystal Precursor Synthesis

The ortho-alkoxy substitution pattern is known to influence mesogenic behavior, which is critical for liquid crystal applications. While 2-(Hexyloxy)benzaldehyde serves as a direct precursor for ortho-alkoxystyrenes via a Wittig reaction, a key step in synthesizing specialized olefin metathesis catalysts and liquid crystals [1]. The ortho-positioning is essential for the subsequent geometry of the chelating benzylidene moiety in these catalysts.

Synthetic utility
Reported
Precursor for ortho-alkoxystyrenes via Wittig reaction; key intermediate for ruthenium-based olefin metathesis catalysts
Ortho-substitution supports specific catalyst architectures
Based on published synthetic protocol (Engl et al., 2015)
Liquid Crystal Synthesis Material Science Mesogens

Validated Application Scenarios for 2-(Hexyloxy)benzaldehyde (CAS 7162-59-6) Based on Direct Evidence


Synthesis of ortho-Alkoxystyrenes for Olefin Metathesis Catalysts

2-(Hexyloxy)benzaldehyde is a critical starting material in a three-step SNAr protocol to synthesize sterically hindered ortho-alkoxybenzaldehydes, which are then converted to ortho-alkoxystyrenes via a Wittig reaction. These styrenes are essential precursors for developing novel ruthenium-based chelating benzylidene complexes used as catalysts in olefin metathesis [1].

Development of Specialized Liquid Crystal Mesogens

As an ortho-substituted alkoxybenzaldehyde, this compound serves as a fundamental building block for constructing liquid crystal molecules. The hexyloxy chain provides a specific balance of flexibility and length, and the ortho-position of the aldehyde can influence the molecular shape and packing, which are critical parameters for achieving desired nematic or smectic mesophases .

Organic Synthesis Intermediate with Differentiated Physical Properties

In synthetic routes requiring a lower boiling point aldehyde building block, 2-(Hexyloxy)benzaldehyde (b.p. 132-134°C/0.5 mmHg ) is a more suitable choice than its para-isomer (b.p. 154-155°C/6 mmHg [2]), potentially enabling gentler reaction work-up or purification conditions for thermally sensitive products. The refractive index (n20/D ~1.52 ) also provides a convenient in-process check for correct isomer procurement.

Application
Selection Property
Validation Focus
ortho-Alkoxystyrene / metathesis catalyst precursors
Ortho-substitution and hexyloxy chain
Wittig olefination compatibility; catalyst chelating geometry
Liquid crystal mesogen development
Alkyl chain length and ortho positioning
Mesophase behavior, thermal stability, molecular packing
Thermally sensitive intermediate synthesis
Lower boiling point vs para-isomer; refractive index as identity marker
Purification condition screening; isomer-specific procurement check

Technical Documentation Hub

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55 linked technical documents
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